2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate is a fluorinated organic compound. It is characterized by the presence of a highly fluorinated heptyl chain and a naphthyl carbamate group. The compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanol with naphthalen-1-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated heptyl chain can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use as a fluorinated probe in biological systems due to its high stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The fluorinated heptyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The naphthyl carbamate group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(phenyl)carbamate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(benzyl)carbamate
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl N-(naphthalen-1-yl)carbamate is unique due to the presence of the naphthyl group, which provides additional aromatic interactions and enhances the compound’s stability and binding affinity to molecular targets. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
Molecular Formula |
C18H10F13NO2 |
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Molecular Weight |
519.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C18H10F13NO2/c19-13(20,14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31)8-34-12(33)32-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,32,33) |
InChI Key |
TWRRPBYPNYEXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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